

# carcinogenic potential and genotoxicity of O-Anisidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide on the Carcinogenic Potential and Genotoxicity of **O-Anisidine Hydrochloride** 

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

O-Anisidine hydrochloride, a chemical intermediate used in the production of dyes, pigments, and pharmaceuticals, has undergone extensive toxicological evaluation.[1][2] This document provides a comprehensive technical overview of its carcinogenic potential and genotoxicity, supported by data from key studies. The evidence strongly indicates that O-Anisidine hydrochloride is a potent carcinogen in animal models, primarily targeting the urinary bladder. [3][4] Its genotoxic profile is complex, showing positive results in several in vitro assays and evidence of DNA adduct formation in vivo, while generally testing negative in in vivo micronucleus assays.[5][6] The carcinogenic activity is understood to be mediated by metabolic activation to a reactive intermediate that forms DNA adducts, initiating the carcinogenic process.[7]

### **Carcinogenic Potential**

**O-Anisidine hydrochloride** is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC).[3][8] This conclusion is based on sufficient evidence of carcinogenicity in experimental animals.[3][9]



#### **Long-Term Carcinogenicity Bioassays**

The primary evidence for the carcinogenicity of **O-Anisidine hydrochloride** comes from a long-term bioassay conducted by the National Cancer Institute (NCI).[4] In this study, Fischer 344 rats and B6C3F1 mice were administered the chemical in their feed for 103 weeks. The study demonstrated clear evidence of carcinogenic activity, inducing tumors in multiple organs. [4][10]

Table 1: Summary of Carcinogenicity Data from NCI Bioassay (TR-89)



| Fischer 344 Rats (Male)  Urinary  Cell Papilloma 0/49  Bladder           |  |
|--------------------------------------------------------------------------|--|
| or Carcinoma                                                             |  |
| 5,000 15/49                                                              |  |
| 10,000 31/49                                                             |  |
| 0 (Control)  Kidney (Renal Transitional-Cell 0/49 Pelvis)  Carcinoma     |  |
| 5,000 3/49                                                               |  |
| 10,000 13/49                                                             |  |
| 0 (Control)  Thyroid Gland Follicular-Cell Tumors  3/49                  |  |
| 5,000 10/49                                                              |  |
| 10,000 14/49                                                             |  |
| Fischer 344 Rats (Female)  Transitional-Cell Papilloma or 0/52 Carcinoma |  |
| 5,000 25/51                                                              |  |
| 10,000 38/49                                                             |  |
| B6C3F1 Mice (Male)  Transitional-Cell Papilloma or 0/48 Carcinoma        |  |
| 2,500 1/50                                                               |  |
| 5,000 26/46                                                              |  |



| Species/Sex             | Exposure<br>Concentration<br>(ppm) | Target Organ    | Tumor Type                                     | Incidence |
|-------------------------|------------------------------------|-----------------|------------------------------------------------|-----------|
| B6C3F1 Mice<br>(Female) | 0 (Control)                        | Urinary Bladder | Transitional-Cell<br>Papilloma or<br>Carcinoma | 0/48      |
|                         | 2,500                              |                 |                                                | 4/51      |

| | 5,000 | | | 22/47 |

Source: NCI Bioassay of **o-Anisidine Hydrochloride** for Possible Carcinogenicity (Technical Report 89).[4][11]

The results clearly show a dose-dependent increase in urinary bladder tumors in both sexes of rats and mice.[4][12] Additionally, male rats exhibited a significant increase in tumors of the kidney's renal pelvis and the thyroid gland.[3][4]

#### **Experimental Protocol: NCI Carcinogenicity Bioassay**

The standard protocol for the NCI long-term rodent bioassay was followed.

- Test Substance: O-Anisidine hydrochloride.[4]
- Animal Models: Fischer 344 rats and B6C3F1 mice, with groups of 55 animals of each sex.
   [4]
- Administration Route: The test chemical was administered in the feed.[4]
- Dosage Levels:
  - Rats: 0 (control), 5,000 ppm, or 10,000 ppm.[4]
  - Mice: 0 (control), 2,500 ppm, or 5,000 ppm.[4]
- Duration: The chemical was administered for 103 weeks, followed by a 1-2 week observation period.[4]



• Endpoint Analysis: All animals were subjected to a complete histopathological examination to identify neoplastic (cancerous) and non-neoplastic lesions.[4]





Click to download full resolution via product page

NCI Carcinogenicity Bioassay Workflow.

# **Genotoxicity Profile**

The genotoxicity of **O-Anisidine hydrochloride** has been evaluated in a range of in vitro and in vivo assays. The results suggest a genotoxic mechanism underlies its carcinogenicity.

Table 2: Summary of Genotoxicity Data

| Assay Type             | Test System                                  | Metabolic<br>Activation (S9) | Result                            | Reference |
|------------------------|----------------------------------------------|------------------------------|-----------------------------------|-----------|
| Gene Mutation          | Salmonella<br>typhimurium<br>(Ames Test)     | With & Without               | Mixed (Often<br>Positive)         | [9][12]   |
|                        | Mouse<br>Lymphoma<br>L5178Y cells            | With & Without               | Positive                          | [2]       |
|                        | lacI Transgenic<br>Mouse (Bladder)           | N/A (in vivo)                | Weakly Positive                   | [6]       |
| Chromosomal<br>Damage  | Chromosomal<br>Aberrations                   | With & Without               | Positive                          | [2][5]    |
|                        | Sister Chromatid<br>Exchange                 | With & Without               | Positive                          | [2]       |
|                        | Micronucleus<br>Test (Rodent<br>Bone Marrow) | N/A (in vivo)                | Negative                          | [6]       |
| DNA Damage &<br>Repair | DNA Adduct<br>Formation (Rat<br>Bladder)     | N/A (in vivo)                | Positive                          | [6]       |
|                        | Host-Mediated<br>DNA Repair (E.<br>coli)     | N/A (in vivo)                | Positive (IP),<br>Negative (Oral) | [6]       |



| Cell Transformation | Syrian Hamster Embryo (SHE) Cells | Without | Positive |[2] |

#### **Key Genotoxicity Findings**

- In Vitro Assays: **O-Anisidine hydrochloride** consistently induces mutations and chromosomal damage in cultured mammalian cells.[2][5] It tested positive for chromosomal aberrations and sister chromatid exchanges in Chinese hamster ovary (CHO) cells, both with and without an external metabolic activation system (S9).[2][5]
- In Vivo Assays: The results from in vivo studies are more complex. While the compound failed to induce micronuclei in the bone marrow of rodents, it was shown to form DNA adducts in target organs, most notably the urinary bladder of rats.[6] This indicates that the parent compound is metabolized to a reactive form that can bind to DNA, a critical step in chemical carcinogenesis. A host-mediated assay was positive when the compound was administered via intraperitoneal injection but not orally.[5][6]

## Experimental Protocol: In Vitro Chromosomal Aberration Test

This assay is performed according to international guidelines such as OECD Test Guideline 473 to assess the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells.[13]

- Cell Lines: Typically, established cell lines like Chinese Hamster Ovary (CHO) cells or primary cultures of human peripheral blood lymphocytes are used.[13]
- Test Conditions: Cultures are treated with at least three concentrations of O-Anisidine
  hydrochloride.[14] The assay is conducted in parallel with and without an S9 mixture (a rat
  liver homogenate) to provide metabolic activation.[13]
- Exposure Duration:
  - With S9: A short treatment period (e.g., 3-4 hours).[13]
  - Without S9: A short treatment period and a continuous treatment period (e.g., up to 21 hours).[13]

#### Foundational & Exploratory





- Metaphase Arrest: After treatment, cells are incubated with a spindle inhibitor (e.g., colcemid)
   to arrest them in the metaphase stage of cell division.[14]
- Analysis: Chromosomes are harvested, stained, and analyzed microscopically for structural aberrations, such as chromatid and chromosome breaks and exchanges.[14]
- Positive Result: A dose-dependent and statistically significant increase in the percentage of cells with chromosomal aberrations compared to the negative control.[13]





Click to download full resolution via product page

Workflow for an In Vitro Chromosomal Aberration Assay.

# **Mechanism of Carcinogenesis**







The carcinogenicity of O-Anisidine is attributed to its metabolic activation into a reactive species that damages DNA. This pathway is a common mechanism for aromatic amines.[6][7]

The proposed mechanism involves:

- Metabolic Oxidation: O-Anisidine is oxidized in the liver, primarily by the enzyme Cytochrome P450 2E1 (CYP2E1), to form the proximate carcinogen, N-(2-methoxyphenyl)hydroxylamine.
   [7]
- Spontaneous Decomposition: This hydroxylamine metabolite is unstable and can spontaneously decompose to form highly reactive electrophilic nitrenium and/or carbenium ions.[7]
- DNA Adduct Formation: These reactive ions covalently bind to the DNA of cells, particularly to the deoxyguanosine base, forming DNA adducts.[7]
- Mutation and Tumor Initiation: The formation of these adducts can lead to mispairing during DNA replication, causing permanent mutations. An accumulation of mutations in critical genes (e.g., oncogenes and tumor suppressor genes) can lead to the initiation of cancer, particularly in the urinary bladder where metabolites are concentrated.[6][7]





Click to download full resolution via product page

Metabolic Activation and Genotoxicity of O-Anisidine.

#### Conclusion



The weight of evidence from extensive toxicological testing demonstrates that **O-Anisidine hydrochloride** is a genotoxic carcinogen. It consistently causes tumors of the urinary bladder in both rats and mice and additional tumors in the kidney and thyroid of male rats.[4] The underlying mechanism involves metabolic activation to reactive electrophiles that form DNA adducts in target tissues, a hallmark of genotoxic carcinogens.[7] These findings underscore the need for careful management of human exposure to this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ortho-Anisidine Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. o-Anisidine and Its Hydrochloride 15th Report on Carcinogens NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. ortho-Anisidine and ortho-Anisidine Hydrochloride Some Aromatic Amines and related Compounds NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Genotoxic mechanisms for the carcinogenicity of the environmental pollutants and carcinogens o-anisidine and 2-nitroanisole follow from adducts generated by their metabolite N-(2-methoxyphenyl)-hydroxylamine with deoxyguanosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iarc.who.int [iarc.who.int]
- 9. ortho- and para-Anisidine and their Hydrochlorides (IARC Summary & Evaluation, Volume 27, 1982) [inchem.org]
- 10. 2-Anisidine hydrochloride | C7H9NO.CIH | CID 8638 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cebs.niehs.nih.gov [cebs.niehs.nih.gov]



- 12. ser.nl [ser.nl]
- 13. criver.com [criver.com]
- 14. The statistical analysis of the in vitro chromosome aberration assay using Chinese hamster ovary cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [carcinogenic potential and genotoxicity of O-Anisidine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089748#carcinogenic-potential-and-genotoxicity-of-o-anisidine-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com